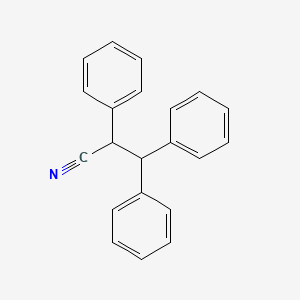

2,3,3-Triphenylpropanenitrile

Description

Structure

3D Structure

Properties

CAS No. |

5350-66-3 |

|---|---|

Molecular Formula |

C21H17N |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

2,3,3-triphenylpropanenitrile |

InChI |

InChI=1S/C21H17N/c22-16-20(17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H |

InChI Key |

LLJHVPXJEGSZFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,3 Triphenylpropanenitrile

Established Synthetic Routes and Precursor Utilization

The traditional synthesis of 2,3,3-triphenylpropanenitrile often relies on the formation of a key carbon-carbon bond through nucleophilic substitution or addition reactions. A prevalent and well-documented method involves the alkylation of a diphenylacetonitrile (B117805) anion with a benzyl (B1604629) halide.

In this approach, diphenylacetonitrile serves as the acidic pronucleophile. Treatment with a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), generates a resonance-stabilized carbanion. This nucleophilic species then reacts with benzyl chloride or benzyl bromide in an SN2 reaction to form the target molecule, this compound. The triphenylmethyl (trityl) group provides significant steric hindrance, but the reactivity of the benzylic halide and the strength of the nucleophile enable the reaction to proceed.

Another established route involves the reaction of triphenylmethyl chloride with a cyanide source. savemyexams.com While conceptually straightforward, this method can be complicated by the steric bulk of the triphenylmethyl group, which can hinder the approach of the cyanide nucleophile.

The following table summarizes these established synthetic approaches.

| Reaction Type | Precursor 1 | Precursor 2 | Key Reagents | General Conditions |

| Nucleophilic Alkylation | Diphenylacetonitrile | Benzyl chloride | Strong base (e.g., NaNH₂, NaH) | Anhydrous solvent (e.g., ether, THF) |

| Nucleophilic Substitution | Triphenylmethyl chloride | Sodium or Potassium Cyanide | - | Polar aprotic solvent (e.g., DMSO, DMF) |

Emerging Synthetic Strategies for the this compound Scaffold

Modern synthetic chemistry seeks to develop more efficient, atom-economical, and versatile methods. berkeley.edursc.org For scaffolds like this compound, this involves novel carbon-carbon bond-forming reactions and new ways to introduce the nitrile functionality.

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. sigmaaldrich.com Emerging strategies applicable to the this compound framework often leverage transition metal catalysis or radical-based methodologies. libretexts.orgillinois.edu

Transition Metal-Catalyzed Cross-Coupling: While challenging due to the sp³-hybridized centers, cross-coupling reactions represent a powerful tool. wikipedia.org A hypothetical approach could involve the coupling of a triphenylmethyl organometallic reagent (e.g., a Grignard or organozinc reagent) with a 2-halo-2-phenylacetonitrile derivative, catalyzed by a palladium or nickel complex. illinois.edu These reactions offer the potential for milder conditions and greater functional group tolerance compared to classical methods.

Radical Reactions: Radical-mediated C-C bond formation is another modern approach. libretexts.org A possible strategy could involve the radical addition of a triphenylmethyl radical to a phenyl-substituted acrylonitrile (B1666552) derivative. The triphenylmethyl radical can be generated from precursors like triphenylmethyl halides under radical initiation conditions.

Instead of building the carbon skeleton with the nitrile group already present, some strategies construct the triphenylpropane backbone first and then introduce the cyano group. fiveable.meebsco.com

Dehydration of Amides: A common and effective method for nitrile synthesis is the dehydration of a primary amide. fiveable.meresearchgate.net In this context, 2,3,3-triphenylpropanamide (B3835509) could be synthesized first, for instance, by the hydrolysis of the nitrile itself or from the corresponding carboxylic acid, 3,3,3-triphenylpropionic acid. molbase.com The subsequent dehydration of the amide using reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA) would yield this compound.

From Carboxylic Acids: The corresponding carboxylic acid, 3,3,3-triphenylpropionic acid, can be converted to the nitrile. molbase.com This typically involves a two-step process where the acid is first converted to the primary amide, which is then dehydrated as described above.

The following table outlines some of these emerging synthetic strategies.

| Strategy | Conceptual Precursors | Key Reagents/Catalysts | Reaction Type |

| Transition Metal Coupling | Triphenylmethyl-metal species, 2-halo-2-phenylacetonitrile | Pd or Ni catalyst, ligand | Cross-Coupling |

| Amide Dehydration | 2,3,3-Triphenylpropanamide | POCl₃, SOCl₂, TFAA | Dehydration |

| From Carboxylic Acid | 3,3,3-Triphenylpropionic acid | Amide formation reagents, then dehydrating agent | Functional Group Transformation |

Asymmetric Synthesis Approaches to Chiral this compound Analogs

While this compound itself is achiral, the principles of asymmetric synthesis can be applied to create chiral analogs, which are valuable in fields like medicinal chemistry and materials science. frontiersin.orgresearchgate.netslideshare.net The construction of chiral triarylmethane frameworks is a significant challenge in stereoselective synthesis due to the steric crowding around the central carbon. oaepublish.com Asymmetric synthesis of these analogs typically relies on chiral auxiliaries, chiral catalysts, or enantioselective reagents. ptfarm.pldu.ac.inwikipedia.org

Use of Chiral Auxiliaries: An achiral precursor, such as a diphenylacetonitrile derivative, can be attached to a chiral auxiliary. wikipedia.org Deprotonation followed by alkylation with a substituted benzyl halide would proceed diastereoselectively, controlled by the steric and electronic properties of the auxiliary. Subsequent removal of the auxiliary would yield the enantioenriched chiral propanenitrile analog. Evans oxazolidinones are a well-known class of auxiliaries used for such asymmetric alkylations. wikipedia.org

Catalytic Asymmetric Synthesis: A more advanced and atom-economical approach is the use of a chiral catalyst. frontiersin.org For example, the alkylation of a diphenylacetonitrile derivative could be performed using a chiral phase-transfer catalyst. The catalyst, bearing a chiral scaffold, would form a chiral ion pair with the enolate of the nitrile, guiding the approach of the electrophile (benzyl halide) from a specific face, thus inducing enantioselectivity. Chiral phosphoric acids have also emerged as powerful catalysts for enantioselective additions to generate sterically hindered chiral centers. oaepublish.comwhiterose.ac.ukmdpi.com

The table below details conceptual approaches for asymmetric synthesis.

| Asymmetric Strategy | Key Component | Substrate Example | Mechanism/Principle | Expected Outcome |

| Chiral Auxiliary | Evans Oxazolidinone | N-(diphenylacetyl)oxazolidinone | Auxiliary-controlled diastereoselective alkylation | Chiral non-racemic propanenitrile analog after auxiliary removal |

| Chiral Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Diphenylacetonitrile | Formation of a chiral ion pair directs enantioselective alkylation | Chiral non-racemic propanenitrile analog |

| Chiral Brønsted Acid Catalysis | Chiral Phosphoric Acid (CPA) | Diphenylacetonitrile, substituted benzyl alcohol derivative | Activation of electrophile and orientation of nucleophile via hydrogen bonding | Chiral non-racemic propanenitrile analog |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,3 Triphenylpropanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering unparalleled insight into the connectivity and environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Aliphatic Environments

The ¹H NMR spectrum of 2,3,3-triphenylpropanenitrile provides crucial information about the arrangement of hydrogen atoms within the molecule. The spectrum is typically characterized by signals in both the aromatic and aliphatic regions. pressbooks.publibretexts.org The protons on the three phenyl groups are expected to produce complex multiplets in the aromatic region, generally between 7.0 and 8.0 ppm. The chemical shifts of these aromatic protons are influenced by the electronic effects of the nitrile group and the adjacent phenyl rings. The aliphatic protons, corresponding to the CH and CH2 groups of the propanenitrile backbone, would appear at a higher field (lower ppm values). The methine (CH) proton, being adjacent to the electron-withdrawing nitrile group and a phenyl group, would likely resonate further downfield than the methylene (B1212753) (CH2) protons. The integration of these signals reveals the relative number of protons in each environment. mnstate.edu

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.0 - 8.0 |

| Aliphatic CH | 3.5 - 4.5 |

Note: These are predicted ranges and can vary based on the solvent and spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. savemyexams.comlibretexts.org In this compound, distinct signals are expected for each unique carbon atom. The carbon of the nitrile group (C≡N) typically appears in a characteristic downfield region, often between 110 and 125 ppm. savemyexams.com The quaternary carbon atom bonded to the three phenyl groups and the propanenitrile chain will also have a distinct chemical shift. The carbons of the phenyl rings will produce a series of signals in the aromatic region (approximately 120-140 ppm), with the ipso-carbons (the carbons directly attached to the main chain) showing different shifts from the ortho, meta, and para carbons. The aliphatic carbons of the propanenitrile backbone will resonate at higher fields. libretexts.orgmsu.edu

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Nitrile (C≡N) | 110 - 125 |

| Aromatic Carbons | 120 - 140 |

| Quaternary Carbon | 40 - 60 |

| Aliphatic CH | 40 - 50 |

Note: These are predicted ranges and can vary based on the solvent and spectrometer frequency.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are employed. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu This would help to establish the connectivity between the aliphatic CH and CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. columbia.eduresearchgate.net This technique is invaluable for assigning the signals of each proton to its corresponding carbon atom in the molecular structure. ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. columbia.eduresearchgate.net This is particularly useful for identifying the connections between the phenyl rings and the aliphatic chain, as well as the position of the nitrile group.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.orglibretexts.org For this compound, the most prominent and diagnostic absorption band is that of the nitrile (C≡N) stretching vibration. spectroscopyonline.com This peak is typically observed in the region of 2260-2240 cm⁻¹ for saturated nitriles and is usually sharp and of medium to strong intensity. spectroscopyonline.com The presence of aromatic rings will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. docbrown.info The aliphatic C-H bonds will show stretching vibrations just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretch | 2260 - 2240 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. alevelchemistry.co.uksavemyexams.comspectralworks.com For this compound (C₂₁H₁₇N), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. libretexts.org This high accuracy enables the differentiation between compounds that may have the same nominal mass but different elemental compositions. savemyexams.comlibretexts.org The calculated exact mass for C₂₁H₁₇N is 283.1361. HRMS analysis would be expected to yield a molecular ion peak very close to this value, confirming the molecular formula. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Raman Spectroscopy for Complementary Vibrational Fingerprinting

Raman spectroscopy provides information about molecular vibrations, offering a detailed fingerprint of a compound's structure. morressier.com It is a non-destructive technique that measures the inelastic scattering of light, which is sensitive to changes in the polarizability of molecular bonds. researchgate.net For this compound, the Raman spectrum would be dominated by vibrations from the nitrile and aromatic moieties.

The nitrile group (C≡N) is a particularly strong Raman scatterer and its stretching vibration appears in a distinct, uncongested region of the spectrum, typically between 2210 and 2270 cm⁻¹. acs.org The exact position is sensitive to the electronic environment; for instance, acetonitrile (B52724) shows a C≡N band at 2256 cm⁻¹, while benzonitrile's peak is observed around 2230 cm⁻¹. researchgate.netacs.org Given the electron-withdrawing nature of the three phenyl groups in this compound, the C≡N stretch is expected to appear in this characteristic range.

The three phenyl rings would produce a series of characteristic bands. The most intense of these is often the symmetric ring-breathing mode, which appears near 1000 cm⁻¹. s-a-s.org Other significant aromatic vibrations include:

Aromatic C-H stretching: Strong bands typically observed above 3000 cm⁻¹, often near 3050 cm⁻¹. s-a-s.org

Aromatic C=C stretching: Multiple bands in the 1400-1610 cm⁻¹ region. A characteristic doublet often appears near 1600 cm⁻¹ and 1580 cm⁻¹. s-a-s.org

In-plane C-H bending: Vibrations found in the 1000-1300 cm⁻¹ range.

Out-of-plane C-H bending: Bands appearing below 1000 cm⁻¹.

Aliphatic C-H stretching and bending vibrations from the propanenitrile backbone would also be present, though typically weaker than the aromatic signals. These are expected in the 2850-3000 cm⁻¹ (stretching) and 1340-1470 cm⁻¹ (bending) regions.

Expected Raman Shifts for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Rings |

| Aliphatic C-H Stretch | 2850 - 3000 | Propane (B168953) Backbone |

| Nitrile C≡N Stretch | 2210 - 2270 | Nitrile |

| Aromatic C=C Ring Stretch | 1580 - 1610 | Phenyl Rings |

| Aromatic C=C Ring Stretch | 1400 - 1525 | Phenyl Rings |

| Symmetric Ring Breathing | 990 - 1010 | Phenyl Rings |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material. wikipedia.orgmicro.org.au It works by irradiating a sample with X-rays and measuring the kinetic energy of ejected core-level electrons. ntu.edu.tw The binding energy of these electrons is unique to each element and its chemical environment. wikipedia.org

For this compound (C₂₁H₁₇N), an XPS analysis would focus on the C 1s and N 1s core levels.

The C 1s spectrum would be complex and require deconvolution to separate the signals from carbon atoms in different chemical environments.

Aromatic/Aliphatic Carbon (C-C, C-H): The most intense peak would correspond to the 20 carbon atoms in the three phenyl rings and the aliphatic backbone that are not directly bonded to the nitrile group. This peak typically appears at a binding energy of ~284.8 eV to 285.0 eV. azom.com

Nitrile-Bound Carbon (C-CN): The carbon atom of the nitrile group and the adjacent quaternary carbon are in a more electron-deficient environment. This would result in a chemical shift to a higher binding energy, expected in the range of 286.0 to 287.0 eV. researchgate.netkobv.de

Shake-up Satellite: A broad, low-intensity feature known as a π-π* shake-up satellite is characteristic of aromatic systems and would be expected at a binding energy 6-7 eV higher than the main C 1s peak (around 291-292 eV). azom.comarxiv.org This arises from the excitation of a valence electron from a π bonding to a π* antibonding orbital during the photoemission process. arxiv.org

The N 1s spectrum is expected to show a single, well-defined peak corresponding to the nitrogen atom in the nitrile functional group (-C≡N). The binding energy for nitrile nitrogen is typically found in the range of 399.0 to 400.5 eV. researchgate.netwm.edu The precise binding energy can provide confirmation of the nitrile chemical state, distinguishing it from other nitrogen functionalities like amines or amides. researchgate.net

Expected XPS Binding Energies for this compound

| Core Level | Chemical State | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H (Aromatic & Aliphatic) | ~284.8 - 285.0 |

| C 1s | C-CN | ~286.0 - 287.0 |

| C 1s | π-π* Shake-up Satellite | ~291.0 - 292.0 |

| N 1s | -C≡N (Nitrile) | ~399.0 - 400.5 |

Reactivity and Chemical Transformations of 2,3,3 Triphenylpropanenitrile

The chemical behavior of 2,3,3-triphenylpropanenitrile is primarily dictated by the reactivity of its nitrile functional group and the influence of its bulky triphenylmethane-like backbone. The molecule possesses a chiral center at the C2 position, which introduces stereochemical considerations into its reactions.

Derivatives and Structural Analogs of 2,3,3 Triphenylpropanenitrile

Substituted 2,3,3-Triphenylpropanenitrile Frameworks

Potential substitutions on the phenyl rings could include:

Electron-donating groups: Alkyl, alkoxy, and amino groups can increase the electron density of the aromatic rings, potentially influencing their reactivity in electrophilic substitution reactions.

The synthesis of such derivatives would likely involve multi-step processes, potentially starting from substituted precursors before the formation of the propanenitrile backbone. The specific placement of these substituents (ortho, meta, or para) on each of the three phenyl rings would lead to a vast library of distinct isomers, each with its own set of physicochemical properties.

Below is a data table outlining potential substituted frameworks and their hypothetical properties.

| Substituent (Position) | Potential Synthetic Route | Anticipated Properties |

| 4-Methoxy (on one phenyl ring) | Friedel-Crafts acylation of anisole (B1667542) followed by subsequent reactions to build the propanenitrile chain. | Increased electron density on the substituted ring, potential for altered biological activity. |

| 4-Nitro (on one phenyl ring) | Nitration of a triphenyl precursor followed by introduction of the nitrile functionality. | Decreased electron density, potential for use in materials science or as a synthetic intermediate. |

| 3,5-Dichloro (on one phenyl ring) | Utilization of 3,5-dichlorobenzaldehyde (B167965) as a starting material in the synthesis. | Increased lipophilicity and potential for altered binding affinities in biological systems. |

Hydroxylated Derivatives (e.g., 3-hydroxy-2,3,3-triphenylpropanenitrile)

The introduction of a hydroxyl group onto the this compound backbone would create a new class of derivatives with the potential for hydrogen bonding and further functionalization. A key example of such a derivative is 3-hydroxy-2,3,3-triphenylpropanenitrile.

The synthesis of 3-hydroxy-2,3,3-triphenylpropanenitrile would likely involve the hydroxylation of the tertiary carbon at the 3-position. Given the steric hindrance around this carbon, direct hydroxylation could be challenging. Alternative synthetic routes might involve the use of a ketone precursor which is then cyanated and reduced.

The presence of the hydroxyl group would be expected to significantly alter the physical properties of the parent compound, such as its solubility and melting point. Furthermore, the hydroxyl group could serve as a handle for further chemical modifications, such as esterification or etherification, to create a wider range of derivatives.

| Derivative Name | Proposed Synthesis Method | Key Structural Feature | Potential Applications |

| 3-hydroxy-2,3,3-triphenylpropanenitrile | Nucleophilic addition of a cyanide source to a triphenyl ketone precursor. | Tertiary alcohol adjacent to a quaternary carbon. | Intermediate for the synthesis of more complex molecules, potential for biological activity screening. |

Nitrile Oxide Analogs and Their Cycloaddition Chemistry

Nitrile oxides are valuable intermediates in organic synthesis, known for their ability to undergo [3+2] cycloaddition reactions with various dipolarophiles to form five-membered heterocyclic rings. The nitrile oxide analog of this compound, namely this compound N-oxide, would be a sterically hindered 1,3-dipole.

The generation of this compound N-oxide would typically proceed through the oxidation of the corresponding aldoxime or the dehydrohalogenation of a hydroximoyl halide. However, the significant steric bulk imposed by the three phenyl groups at the adjacent carbon might influence the stability and reactivity of this nitrile oxide. Sterically hindered nitrile oxides are known to be more stable and less prone to dimerization.

The cycloaddition chemistry of this compound N-oxide would be of synthetic interest. Its reactions with alkenes and alkynes would be expected to yield isoxazolines and isoxazoles, respectively. The regioselectivity and stereoselectivity of these cycloaddition reactions would be heavily influenced by the steric demands of the triphenylmethyl group.

| Nitrile Oxide Analog | Generation Method | Expected Cycloaddition Products | Factors Influencing Reactivity |

| This compound N-oxide | Oxidation of 2,3,3-triphenylpropanal oxime. | Isoxazolines (with alkenes), Isoxazoles (with alkynes) | Significant steric hindrance from the triphenylmethyl group, potentially leading to higher regioselectivity. |

| 2,2,3-Triphenylpropanenitrile (B13762771) N-oxide | Oxidation of 2,2,3-triphenylpropanal oxime. | Isoxazolines and Isoxazoles. | Steric bulk of the two phenyl groups on the alpha-carbon. |

Mechanistic Investigations of Reactions Involving 2,3,3 Triphenylpropanenitrile

Elucidation of Reaction Mechanisms and Catalytic Cycles

The reactions of 2,3,3-triphenylpropanenitrile are often characterized by the remarkable acidity of the proton at the C-2 position, which is activated by both the nitrile group and the adjacent phenyl group. A notable example is the reaction with strong bases like potassium amide (KNH₂) in liquid ammonia, which proceeds via a nucleophilic substitution mechanism.

The mechanism is initiated by the deprotonation of this compound by the amide anion (NH₂⁻). This acid-base reaction results in the formation of a resonance-stabilized carbanion. The stability of this carbanion is crucial for the subsequent steps of the reaction. The negative charge is delocalized over the phenyl ring and the nitrile group, which act as electron-withdrawing groups.

When two equivalents of a strong base are used, a dianion can be formed by abstracting protons from both the C-2 and one of the benzylic C-3 positions. The C-3 anion, being less stable, is more reactive and will preferentially attack the electrophile. This demonstrates how the stoichiometry of the base can control the reaction pathway and the final product.

While specific catalytic cycles involving this compound are not extensively documented in the reviewed literature, the principles of its reactivity suggest its potential participation in base-catalyzed alkylation and condensation reactions. In such a hypothetical cycle, a catalytic amount of a strong base would continuously regenerate the active carbanion intermediate for reaction with a suitable electrophile.

Identification and Characterization of Reaction Intermediates

The primary reactive intermediates in reactions of this compound are carbanions formed upon deprotonation. The structure and stability of these intermediates dictate the course and outcome of the reaction.

Monoanion Intermediate: With one equivalent of a strong base like KNH₂, the proton at the C-2 position is abstracted to form a monoanion. This carbanion is stabilized by resonance, with the negative charge delocalized onto the adjacent phenyl group and the nitrile functionality. The nitrile group is a particularly effective stabilizing group due to the inductive effect of the nitrogen atom and the ability of the π-system to accommodate the negative charge.

Dianion Intermediate: The use of two or more equivalents of a strong base can lead to the formation of a dianion. After the formation of the initial, more stable C-2 carbanion, a second, less acidic proton can be removed. The relative instability of the second carbanion makes it a more potent nucleophile.

The characterization of such transient intermediates is often challenging and typically relies on indirect evidence, such as product analysis and computational modeling. Spectroscopic identification in situ would require specialized techniques to handle these highly reactive species.

| Intermediate | Position of Deprotonation | Key Stabilizing Features | Relative Stability | Reactivity |

| Monoanion | C-2 | Resonance with phenyl group and nitrile group | More stable | Less reactive nucleophile |

| Dianion | C-2 and C-3 (benzylic) | Resonance with phenyl groups and nitrile group | Less stable | More reactive nucleophile |

Transition State Analysis and Reaction Pathway Mapping

Understanding the transition state is key to comprehending the kinetics and stereochemistry of a reaction. For the Sₙ2 alkylation of the this compound carbanion, the reaction proceeds through a single transition state.

Transition State for Sₙ2 Alkylation: In the reaction with benzyl (B1604629) chloride, the transition state involves the simultaneous formation of the new C-C bond and the breaking of the C-Cl bond. This pentacoordinate transition state has a trigonal bipyramidal geometry, where the incoming nucleophile (the carbanion) and the departing leaving group (chloride) are in apical positions, and the other three groups on the electrophilic carbon are in the equatorial plane.

A hypothetical reaction coordinate diagram for the Sₙ2 alkylation of the this compound monoanion with benzyl chloride would show the reactants (carbanion and benzyl chloride) at a certain energy level, proceeding through a higher-energy transition state, and finally leading to the lower-energy products (2-benzyl-2,3,3-triphenylpropanenitrile and chloride ion). The energy difference between the reactants and the transition state represents the activation energy of the reaction.

Kinetic and Thermodynamic Studies of Transformations

The kinetics and thermodynamics of reactions involving this compound are governed by the stability of the intermediates and the energy barriers of the transition states.

Kinetic Considerations: The rate of the alkylation reaction is dependent on the concentrations of both the carbanion and the electrophile, consistent with an Sₙ2 mechanism. The rate is also influenced by several other factors:

Nucleophilicity of the Carbanion: The reactivity of the carbanion as a nucleophile is a key kinetic factor. While resonance stabilization thermodynamically favors the formation of the carbanion, it can also decrease its nucleophilicity.

Steric Hindrance: The bulky phenyl groups surrounding the nucleophilic center can sterically hinder the approach to the electrophile, potentially slowing down the reaction rate.

Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred for Sₙ2 reactions as they can solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity.

Specific rate constants and activation parameters (enthalpy and entropy of activation) for reactions of this compound have not been extensively reported. Experimental kinetic studies, such as monitoring the reaction progress over time under different conditions, would be necessary to determine these values and provide a quantitative understanding of the reaction dynamics.

| Factor | Influence on Thermodynamics | Influence on Kinetics |

| Base Strength | Shifts the equilibrium towards the carbanion intermediate. | Increases the concentration of the nucleophile, thus increasing the reaction rate. |

| Carbanion Stability | Favors the formation of the intermediate. | Can decrease nucleophilicity and thus the reaction rate. |

| Steric Hindrance | Minimal effect on the final energy of products. | Increases the activation energy of the transition state, slowing the reaction rate. |

| Solvent | Can influence the position of the deprotonation equilibrium. | Affects the solvation of the nucleophile and the transition state, thereby altering the reaction rate. |

Computational Chemistry and Theoretical Analysis of 2,3,3 Triphenylpropanenitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

No specific DFT studies on 2,3,3-triphenylpropanenitrile were identified. In a hypothetical study, DFT calculations would be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would also provide insights into the electronic structure, such as the total energy and the distribution of electron density.

Conformational Analysis and Potential Energy Surface Exploration

There is no available research on the conformational analysis or the potential energy surface of this compound. Such an analysis would involve identifying the different possible spatial arrangements of the atoms (conformers) due to rotation around single bonds and determining their relative energies to identify the most stable conformations.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions (HOMO-LUMO Analysis)

A Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This type of analysis is crucial for predicting the reactivity of a molecule, as the HOMO and LUMO energies and their spatial distributions indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO would also provide an indication of the molecule's kinetic stability.

Charge Distribution and Electrostatic Potential Surfaces

Information regarding the charge distribution and electrostatic potential surfaces of this compound is not available. These calculations would reveal the distribution of charge within the molecule and identify electron-rich and electron-poor regions, which is essential for understanding intermolecular interactions and chemical reactivity.

Ab Initio and Semi-Empirical Quantum Chemical Methods

No studies utilizing ab initio or semi-empirical quantum chemical methods specifically for this compound were found. These methods could provide alternative or complementary information to DFT calculations regarding the molecule's properties.

Applications of 2,3,3 Triphenylpropanenitrile in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Complex Molecule Construction

As a multifunctional molecule, 2,3,3-Triphenylpropanenitrile possesses several reactive sites that could be exploited in the synthesis of intricate organic compounds. The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to primary amines, or reaction with organometallic reagents to form ketones. The presence of three phenyl rings offers sites for electrophilic aromatic substitution, allowing for the introduction of additional functional groups.

The steric hindrance provided by the bulky phenyl groups could also be strategically employed to direct the stereochemical outcome of reactions, making it a potentially valuable intermediate in asymmetric synthesis. The carbon backbone can be functionalized through reactions at the alpha-position to the nitrile group, further expanding its synthetic utility.

Table 1: Potential Transformations of this compound

| Functional Group | Reagent/Condition | Product Type |

| Nitrile | H3O+, heat | Carboxylic Acid |

| Nitrile | LiAlH4 or H2/catalyst | Primary Amine |

| Nitrile | Grignard Reagent (RMgX) | Ketone |

| Phenyl Rings | HNO3/H2SO4 | Nitrated Aromatic Derivative |

| α-Carbon | Strong Base (e.g., LDA), then Electrophile (E+) | α-Substituted Nitrile |

Precursor for Novel Heterocyclic Compounds

Nitrile-containing compounds are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocycles. The nitrile functionality in this compound can serve as an electrophilic carbon atom, making it susceptible to nucleophilic attack, a key step in many cyclization reactions.

For instance, reaction with dinucleophiles could lead to the formation of various five- or six-membered heterocyclic rings. The triphenyl-substituted backbone would impart unique steric and electronic properties to the resulting heterocyclic systems, potentially leading to novel compounds with interesting biological or material properties. While specific examples involving this compound are not readily found, the general reactivity patterns of nitriles in heterocyclic synthesis provide a strong basis for its potential in this area.

Exploration in Catalytic Systems and Ligand Design

The nitrogen atom of the nitrile group in this compound possesses a lone pair of electrons, which could allow it to act as a ligand for transition metals. The coordination of the nitrile to a metal center can activate it towards nucleophilic attack or other transformations.

Furthermore, derivatives of this compound, such as the corresponding primary amine or carboxylic acid, could be utilized as building blocks for the synthesis of more complex multidentate ligands. The rigid and bulky triphenylmethane (B1682552) core could provide a well-defined steric environment around a metal center, influencing the selectivity and activity of a catalyst. The design of chiral ligands based on this scaffold could also be envisioned for applications in asymmetric catalysis.

Potential Contributions to Advanced Functional Materials

The triphenylmethane scaffold is a component of many functional dyes and materials. The incorporation of the this compound unit into a polymer backbone could lead to materials with interesting photophysical or electronic properties. The nitrile group can also be a precursor to other functional groups that can be used for cross-linking or further functionalization of polymers.

The high phenyl content of the molecule suggests that materials derived from it might exhibit properties such as high refractive index, thermal stability, and hydrophobicity. These characteristics could be advantageous in the development of advanced coatings, optical materials, or specialty polymers.

Q & A

Q. What are the common synthetic routes for preparing 2,3,3-Triphenylpropanenitrile, and what critical reaction parameters must be controlled to ensure optimal yields?

The synthesis of this compound typically involves multi-step reactions, such as nucleophilic substitution or condensation, to introduce phenyl groups at specific positions. Key parameters include:

- Temperature control : Excessive heat may lead to decomposition or side reactions (e.g., polymerization of nitrile groups).

- Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction efficiency by stabilizing intermediates.

- Reaction time : Prolonged durations risk byproduct formation, while insufficient time reduces conversion rates.

Analytical techniques (e.g., HPLC, NMR) are critical for monitoring progress .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted to confirm structural integrity?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies phenyl proton environments and nitrile absence (no signal in aromatic regions).

- ¹³C NMR : Confirms nitrile carbon (~120 ppm) and phenyl group connectivity.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for research-grade material) and detects trace impurities.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., 321.41 g/mol for C₂₄H₁₉N) .

Advanced Research Questions

Q. How can competing reaction pathways during synthesis be minimized, and what strategies resolve byproduct formation?

Competing pathways (e.g., over-alkylation or isomerization) are mitigated by:

- Stepwise reagent addition : Introducing phenyl groups sequentially reduces steric clashes.

- Catalyst optimization : Palladium or copper catalysts enhance regioselectivity.

- In-situ monitoring : TLC or FTIR tracks intermediate formation.

Byproducts (e.g., triphenylmethane derivatives) are removed via column chromatography or recrystallization .

Q. What computational chemistry approaches predict the reactivity and electronic properties of this compound in catalytic systems?

- Density Functional Theory (DFT) : Models steric effects of phenyl groups and nitrile electrophilicity.

- Molecular Dynamics (MD) : Simulates interactions with catalytic surfaces (e.g., transition metal complexes).

- Frontier Orbital Analysis : Identifies HOMO-LUMO gaps to predict reaction sites (e.g., nitrile group as electron acceptor) .

Q. How do structural modifications at the 2-position phenyl group influence physicochemical properties and biological activity?

- Electron-withdrawing substituents (e.g., -NO₂, -F): Increase nitrile reactivity but reduce solubility.

- Bulkier groups (e.g., -CF₃): Enhance steric hindrance, slowing degradation in biological systems.

Comparative studies with 3,3-diphenyl analogs (e.g., 3-Hydroxy-3,3-diphenylpropanenitrile) reveal trade-offs between stability and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.